molecular formula C16H12O3 B6524850 (2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 929389-20-8

(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6524850
CAS RN: 929389-20-8
M. Wt: 252.26 g/mol
InChI Key: LRUIUQXCXBZLKW-ZROIWOOFSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include information about its natural occurrence or its uses .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the conditions required, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as melting point determination, boiling point determination, and solubility testing are often used .

Mechanism of Action

This usually applies to biologically active compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves predicting or suggesting future research directions based on the current knowledge of the compound .

properties

IUPAC Name

(2Z)-2-benzylidene-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)15-13(8-10)19-14(16(15)18)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIUQXCXBZLKW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

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